2,4-dibromo-6-{4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}phenol
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Overview
Description
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE is a complex organic compound that combines the structural features of methoxybenzaldehyde, dibromohydroxyphenyl, and pyrimidinyl hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE typically involves a multi-step process:
Preparation of 3,5-DIBROMO-2-HYDROXYPHENYL: This intermediate can be synthesized by bromination of 2-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.
Synthesis of 2-METHOXYBENZALDEHYDE: This compound can be prepared by methylation of 2-hydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the HYDRAZONE: The final step involves the condensation of 2-METHOXYBENZALDEHYDE with 2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL hydrazine under acidic conditions to form the desired hydrazone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the dibromohydroxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2-METHOXYBENZOIC ACID 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE.
Reduction: 2-METHOXYBENZYLAMINE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-METHOXYBENZALDEHYDE: A simpler aldehyde with fewer functional groups.
3,5-DIBROMO-2-HYDROXYPHENYL: A phenolic compound with bromine substituents.
6-METHYL-4-PYRIMIDINYL HYDRAZONE: A hydrazone derivative with a pyrimidine ring.
Uniqueness
2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H16Br2N4O2 |
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Molecular Weight |
492.2 g/mol |
IUPAC Name |
2,4-dibromo-6-[4-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-6-methylpyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H16Br2N4O2/c1-11-7-17(25-22-10-12-5-3-4-6-16(12)27-2)24-19(23-11)14-8-13(20)9-15(21)18(14)26/h3-10,26H,1-2H3,(H,23,24,25)/b22-10+ |
InChI Key |
AISZGWKSMPGMBO-LSHDLFTRSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=C(C(=CC(=C2)Br)Br)O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=C(C(=CC(=C2)Br)Br)O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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